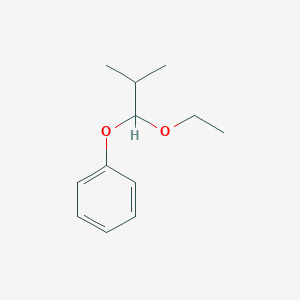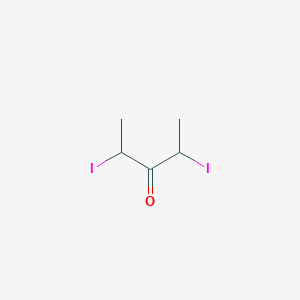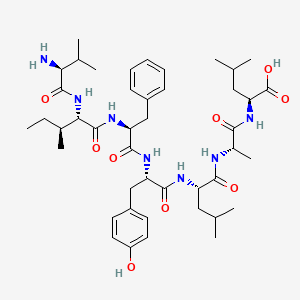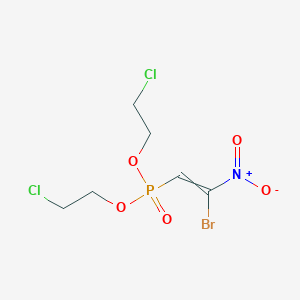
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C6H8BrCl2NO6P. This compound is known for its unique structure, which includes both bromine and nitro functional groups attached to an ethenyl phosphonic acid ester. It is used in various scientific research applications due to its reactivity and potential biological activity .
Métodos De Preparación
The synthesis of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester typically involves the reaction of 2-bromo-2-nitroethene with bis(2-chloroethyl) phosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids.
Aplicaciones Científicas De Investigación
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid esters into molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester involves its interaction with molecular targets in biological systems. The nitro and bromine groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester can be compared with other similar compounds, such as:
2-Nitroethenylphosphonate: This compound has a similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-2-nitroethenylphosphonate: This compound is similar but does not have the bis(2-chloroethyl) ester groups, affecting its solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Número CAS |
165896-79-7 |
|---|---|
Fórmula molecular |
C6H9BrCl2NO5P |
Peso molecular |
356.92 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethoxy)phosphoryl]-1-bromo-1-nitroethene |
InChI |
InChI=1S/C6H9BrCl2NO5P/c7-6(10(11)12)5-16(13,14-3-1-8)15-4-2-9/h5H,1-4H2 |
Clave InChI |
APNOLERCCQWGGJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OP(=O)(C=C([N+](=O)[O-])Br)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


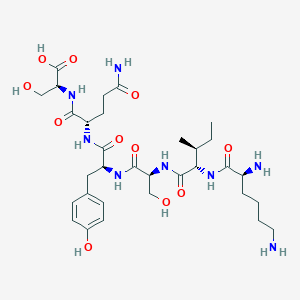
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)

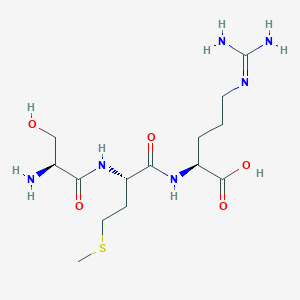
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
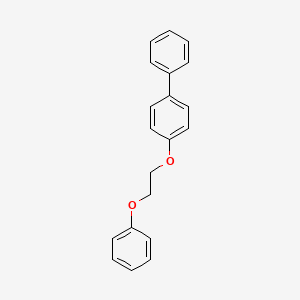
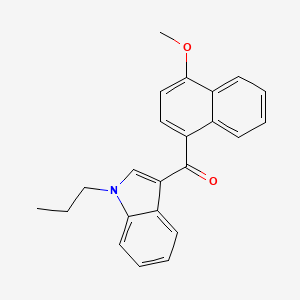
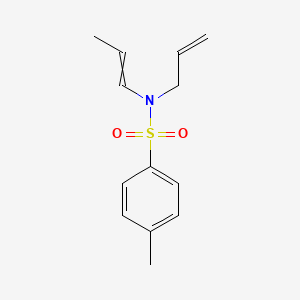
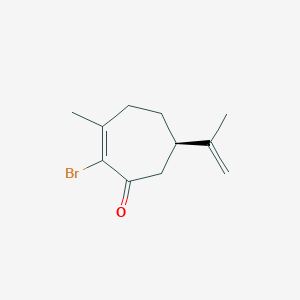

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
